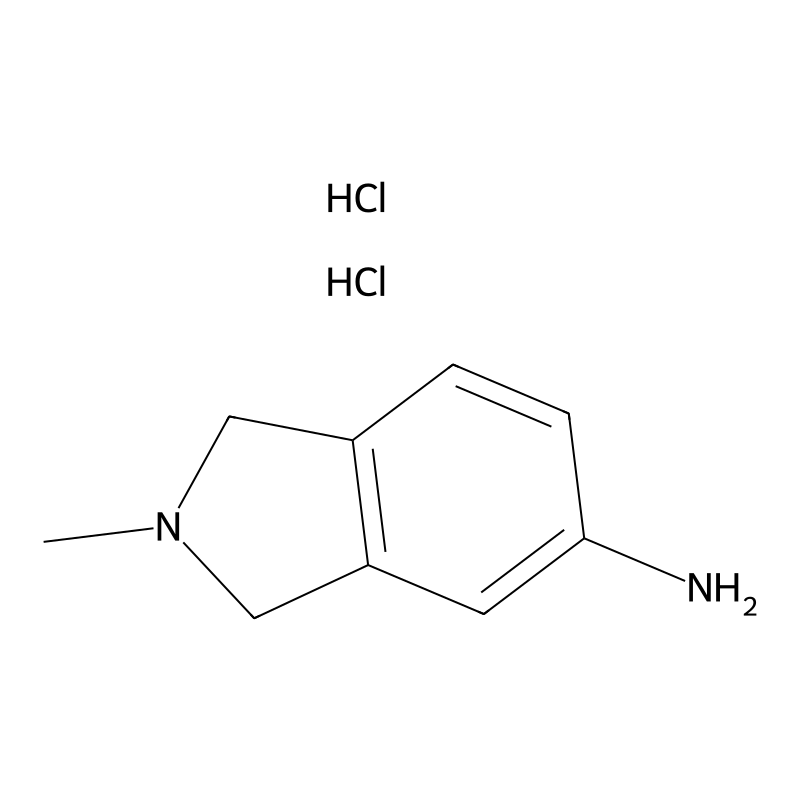2-Methylisoindolin-5-amine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Methylisoindolin-5-amine dihydrochloride is a chemical compound characterized by its unique isoindoline structure. Its molecular formula is with a molecular weight of approximately 221.13 g/mol. This compound is recognized for its potential as an intermediate in the synthesis of various pharmacologically active substances, particularly in the realm of medicinal chemistry .
Research indicates that 2-Methylisoindolin-5-amine dihydrochloride exhibits various biological activities, particularly as a potential pharmacological agent. It has been studied for its role as a selective allosteric inhibitor of epidermal growth factor receptor (EGFR), which is significant in cancer therapy. The compound's structural properties allow it to interact effectively with biological targets, making it a candidate for further development in therapeutic applications .
The synthesis methods for 2-Methylisoindolin-5-amine dihydrochloride include:
- Tscherniac-Einhorn Reaction: This method involves reacting indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst.
- Hydrazine Hydrate Treatment: The resulting compound from the first step can be refluxed with hydrazine hydrate in methanol, followed by treatment with concentrated hydrochloric acid to form the dihydrochloride salt.
- Purification: The final product is purified through crystallization or other separation techniques to ensure high yield and purity .
2-Methylisoindolin-5-amine dihydrochloride has several applications, primarily in:
- Pharmaceutical Development: It serves as an intermediate for synthesizing various bioactive compounds.
- Research: Its unique structure makes it valuable in studies focused on drug design and development, particularly targeting EGFR-related pathways in cancer treatment.
Interaction studies have revealed that 2-Methylisoindolin-5-amine dihydrochloride can modulate biological pathways by interacting with specific receptors and enzymes. Its ability to act as an allosteric inhibitor suggests that it can influence receptor activity without directly competing with endogenous ligands, which is crucial for developing targeted therapies .
Several compounds share structural similarities with 2-Methylisoindolin-5-amine dihydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 4-((Dimethylamino)methyl)aniline | 6406-74-2 | 0.89 | Contains a dimethylamino group affecting solubility |
| Isoindolin-4-amine dihydrochloride | 92259-85-3 | 0.87 | Lacks methyl substitution at position 2 |
| 4-(4-Methylpiperazin-1-ylmethyl)phenylamine | 70261-82-4 | 0.85 | Incorporates a piperazine ring enhancing activity |
| 4-(Piperidin-1-ylmethyl)aniline | 29608-05-7 | 0.85 | Contains piperidine moiety influencing binding |
The uniqueness of 2-Methylisoindolin-5-amine dihydrochloride lies in its specific isoindoline structure and its targeted activity against EGFR, distinguishing it from other similar compounds that may not exhibit the same pharmacological profile .








